Dichlorodioctylsilane

Vue d'ensemble

Description

Applications De Recherche Scientifique

Dichlorodioctylsilane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.

Biology: Employed in the modification of surfaces for biological assays.

Medicine: Utilized in the development of drug delivery systems and biomedical devices.

Industry: Used in the production of coatings, adhesives, and sealants.

Mécanisme D'action

Target of Action

Dichlorodioctylsilane, also known as Di-n-octyldichlorosilane, is primarily used for the silanization of metal oxide . The primary target of this compound is the metal oxide surface, where it acts to improve the interface between the metal atoms and the polymeric matrix .

Mode of Action

The compound interacts with its target, the metal oxide surface, through a process known as silanization . This process involves the formation of covalent bonds between the silicon atom in the silane and the oxygen atoms on the metal oxide surface. The result is an improved interface between the metal atoms and the polymeric matrix .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of phenazasiline, a hole transporting material for organic electronics . This suggests that this compound may influence pathways related to electronic conductivity and energy transfer.

Result of Action

The primary result of this compound’s action is the improved interface between metal atoms and the polymeric matrix . This can enhance the performance of materials in various applications, such as the fabrication of anode material for lithium-ion batteries . Additionally, this compound is a precursor for a wide range of Organic Photovoltaic (OPV) materials that give relatively high power conversion efficiencies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dichlorodioctylsilane can be synthesized through the reaction of octylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

2C8H17MgBr+SiCl4→C8H17SiCl2+2MgBrCl

The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Dichlorodioctylsilane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form corresponding silanes.

Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.

Oxidation: It can be oxidized to form siloxanes under specific conditions.

Common Reagents and Conditions

Alcohols and Amines: Used in substitution reactions to form alkoxysilanes and aminosilanes.

Water: Used in hydrolysis reactions to form silanols.

Oxidizing Agents: Used in oxidation reactions to form siloxanes.

Major Products Formed

Alkoxysilanes: Formed from the reaction with alcohols.

Aminosilanes: Formed from the reaction with amines.

Siloxanes: Formed from oxidation reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dichlorodiphenylsilane: Similar in structure but with phenyl groups instead of octyl groups.

Dichlorodiethylsilane: Contains ethyl groups instead of octyl groups.

Dichlorodiisopropylsilane: Contains isopropyl groups instead of octyl groups.

Uniqueness

Dichlorodioctylsilane is unique due to its long octyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobicity and flexibility .

Activité Biologique

Di-n-octyldichlorosilane (DODCS) is an organosilicon compound with the chemical formula C16H34Cl2OSi. It is primarily utilized in various industrial applications, including surface modification, and has garnered attention for its potential biological activities. This article explores the biological activity of DODCS, highlighting its mechanisms of action, relevant case studies, and research findings.

DODCS is a dichlorosilane that acts as a silanizing agent, facilitating the bonding of organic materials to inorganic surfaces. Its structure allows it to interact with biological systems, particularly through its hydrophobic octyl groups, which can influence cellular interactions and membrane properties.

Key Mechanisms:

- Surface Modification: DODCS is often employed to modify surfaces for improved biocompatibility in biomedical applications. For instance, it can enhance the integration of titanium dioxide in polymer matrices, which is crucial for dental and biotechnological applications .

- Biological Interactions: The hydrophobic nature of DODCS may affect cell adhesion and proliferation by altering the wettability of surfaces. This property is significant in tissue engineering and regenerative medicine.

Biological Activity and Toxicity

Research indicates that DODCS exhibits varying degrees of biological activity, including potential cytotoxic effects. The compound's toxicity profile is essential for evaluating its safety in medical applications.

Toxicological Studies:

- A study indicated that DODCS could induce cytotoxicity in certain cell lines, suggesting that its application must be carefully considered in biomedical contexts .

- Another investigation found that silanization with DODCS improved the stability and functionality of biomaterials but also necessitated thorough toxicity assessments to ensure patient safety .

Case Studies

Several case studies have explored the implications of using DODCS in various fields:

-

Dental Applications:

- A study demonstrated that DODCS-modified titanium dioxide nanoparticles enhanced the mechanical properties and biocompatibility of dental composites. The silanization process led to improved adhesion between the composite material and tooth structure, indicating a promising avenue for dental restoration technologies .

- Biotechnological Uses:

Research Findings

A comprehensive review of literature reveals several critical findings regarding the biological activity of DODCS:

Propriétés

IUPAC Name |

dichloro(dioctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34Cl2Si/c1-3-5-7-9-11-13-15-19(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAGYCLEIYGJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

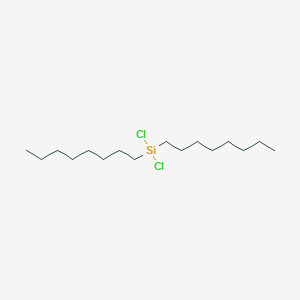

CCCCCCCC[Si](CCCCCCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289916 | |

| Record name | DICHLORODIOCTYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18416-07-4 | |

| Record name | Dichlorodioctylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18416-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 65458 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018416074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLORODIOCTYLSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DICHLORODIOCTYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.